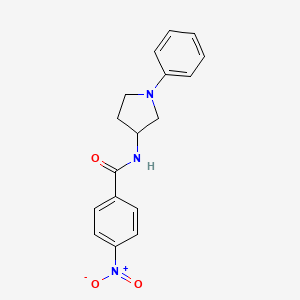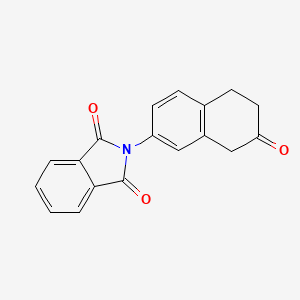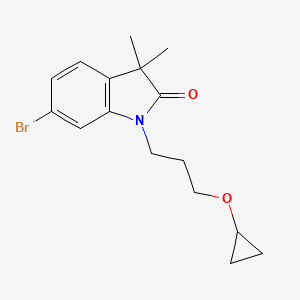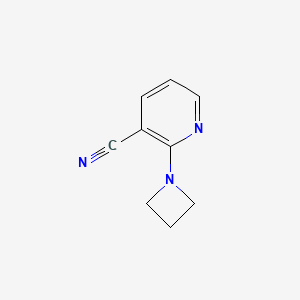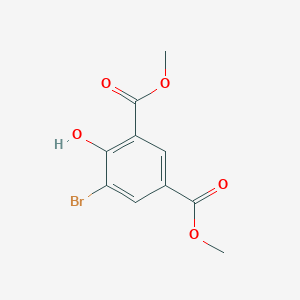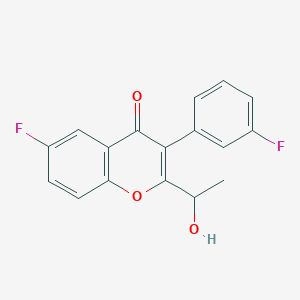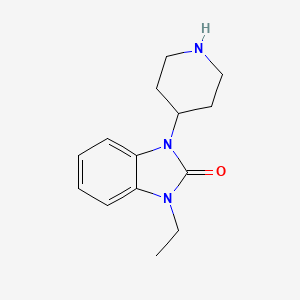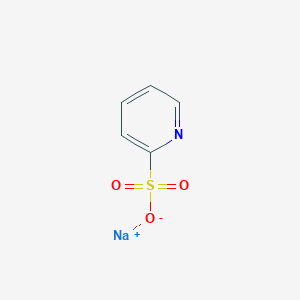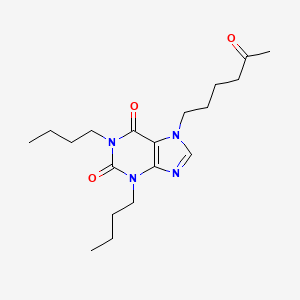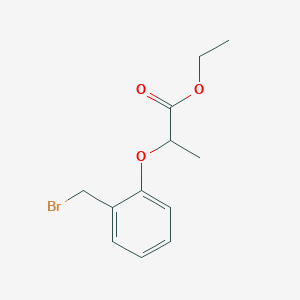![molecular formula C44H71NO12 B8576637 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B8576637.png)
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[2231FK 506 is widely known for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone retains many of the biological activities of FK 506, including immunosuppressive, antifungal, neuroprotective, and neuroregenerative properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-FK 506 involves the reduction of FK 506. One common method is the catalytic hydrogenation of FK 506 using palladium on carbon as a catalyst under hydrogen gas . This reaction selectively reduces the double bonds in the FK 506 molecule, resulting in the formation of dihydro-FK 506.
Industrial Production Methods
Industrial production of dihydro-FK 506 typically involves fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK 506, which is then subjected to catalytic hydrogenation to obtain dihydro-FK 506 . The fermentation process is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The reduction of FK 506 to dihydro-FK 506 is a key reaction.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dihydro-FK 506.
Reduction: this compound itself is a product of the reduction of FK 506.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone exerts its effects by binding to the FK 506 binding protein (FKBP), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation . The molecular targets and pathways involved include the FKBP-calcineurin pathway and the downstream signaling cascades that regulate immune responses .
類似化合物との比較
Similar Compounds
FK 506 (Tacrolimus): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressive agent with a different mechanism of action.
Rapamycin (Sirolimus): Shares structural similarities with FK 506 but has distinct biological activities.
Uniqueness
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is unique due to its reduced double bonds, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK 506 . This structural modification can potentially reduce toxicity and improve therapeutic efficacy, making dihydro-FK 506 a valuable compound for further research and development .
特性
分子式 |
C44H71NO12 |
|---|---|
分子量 |
806.0 g/mol |
IUPAC名 |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3 |
InChIキー |
RQYGKZGKXDOUEO-UHFFFAOYSA-N |
正規SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
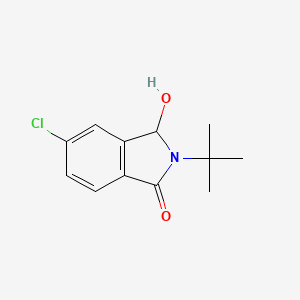

![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
